

# BAY-8002: A Technical Overview of a Novel MCT1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY-8002** is a potent and orally bioavailable small molecule inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT2 (SLC16A7).[1][2][3] By selectively blocking the transport of lactate and other monocarboxylates across the cell membrane, **BAY-8002** disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of glycolysis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **BAY-8002**, along with detailed experimental protocols for its evaluation.

## **Chemical Structure and Physicochemical Properties**

**BAY-8002**, chemically named 2-({[2-chloro-5-(phenylsulfonyl)phenyl]carbonyl}amino)benzoic acid, is a synthetic organic compound.[4] Its structure is characterized by a central aminobenzoic acid scaffold linked to a substituted benzoyl group.

Table 1: Physicochemical Properties of BAY-8002



| Property         | Value                                               | Reference |
|------------------|-----------------------------------------------------|-----------|
| Chemical Formula | C <sub>20</sub> H <sub>14</sub> CINO <sub>5</sub> S | [3]       |
| Molecular Weight | 415.85 g/mol                                        | [3]       |
| Appearance       | Solid                                               |           |
| Solubility       | Soluble in DMSO                                     | [4]       |
| Purity           | ≥98% (HPLC)                                         |           |

## **Mechanism of Action and Signaling Pathway**

BAY-8002 exerts its anti-tumor effects by inhibiting monocarboxylate transporters MCT1 and MCT2, which are crucial for the transport of lactate and other monocarboxylates like pyruvate across the plasma membrane.[1][2] In many cancer cells, aerobic glycolysis (the Warburg effect) leads to high levels of lactate production.[6] MCT1 and MCT4 are the primary transporters responsible for lactate efflux, preventing toxic intracellular acidification.[7]

By blocking MCT1 and MCT2, **BAY-8002** leads to the intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and feedback inhibition of key glycolytic enzymes.[4] [5] This disruption of cellular metabolism ultimately inhibits cancer cell proliferation and survival.





Click to download full resolution via product page

Mechanism of action of BAY-8002.

# Preclinical Efficacy In Vitro Activity



**BAY-8002** has demonstrated potent and selective inhibitory activity against MCT1 and MCT2 in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of **BAY-8002** 

| Assay                                            | Cell Line/System                | IC50 (nM) | Reference |
|--------------------------------------------------|---------------------------------|-----------|-----------|
| MCT1 Inhibition<br>(SNARF-5 assay)               | DLD-1 (human colon carcinoma)   | 85 ± 6    | [4]       |
| MCT4 Inhibition<br>(SNARF-5 assay)               | EVSA-T (human breast carcinoma) | > 50,000  | [3]       |
| <sup>14</sup> C-Lactate Uptake<br>(Human MCT1)   | DLD-1                           | 8         | [7]       |
| <sup>14</sup> C-L-Lactate Uptake<br>(Rat MCT1)   | C6 (rat glioma)                 | 3         | [7]       |
| <sup>14</sup> C-L-Lactate Uptake<br>(Mouse MCT1) | 4T1 (mouse breast carcinoma)    | 12        | [7]       |
| <sup>14</sup> C-L-Lactate Uptake<br>(Human MCT1) | Xenopus laevis<br>oocytes       | 1         | [7]       |
| <sup>14</sup> C-L-Lactate Uptake<br>(Human MCT2) | Xenopus laevis<br>oocytes       | 5         | [7]       |
| <sup>14</sup> C-L-Lactate Uptake<br>(Human MCT4) | Xenopus laevis<br>oocytes       | > 500     | [7]       |

## **In Vivo Activity**

In preclinical animal models, **BAY-8002** has been shown to inhibit tumor growth. In a Raji human Burkitt's lymphoma xenograft model, oral administration of **BAY-8002** resulted in a significant dose-dependent inhibition of tumor growth.[4][5]

Table 3: In Vivo Efficacy of BAY-8002 in Raji Xenograft Model



| Dose and Schedule            | Outcome                                 | Reference |
|------------------------------|-----------------------------------------|-----------|
| 80 mg/kg, twice daily, p.o.  | Significant tumor growth inhibition     | [5][8]    |
| 160 mg/kg, twice daily, p.o. | More pronounced tumor growth inhibition | [5][8]    |

## Experimental Protocols Synthesis of BAY-8002

The synthesis of **BAY-8002** [2-({[2-chloro-5-(phenylsulfonyl)phenyl]carbonyl}amino)benzoic acid] was performed at Bayer AG. The detailed synthetic route is described in the supplementary methods of Quanz M, et al. Mol Cancer Ther. 2018.[4]

### Western Blot Analysis for MCT1 and MCT4

This protocol describes the detection of MCT1 and MCT4 protein levels in cell lysates.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Frontiers | Knowledge mapping and current trends of Warburg effect in the field of cancer [frontiersin.org]
- 7. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BAY-8002: A Technical Overview of a Novel MCT1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667822#chemical-structure-and-properties-of-bay-8002]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com